Trimethyladipic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyladipic anhydride is an organic compound with the molecular formula C9H14O3. It is a type of anhydride derived from trimethyladipic acid. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyladipic anhydride can be synthesized through the reaction of trimethyladipic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . Another method involves the use of oxalyl chloride and triphenylphosphine oxide in acetonitrile solvent, which provides high yields of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyladipic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with nucleophiles such as water, alcohols, and amines.
Reduction: The anhydride can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: Reacts with this compound to form trimethyladipic acid.
Alcohols: React with the anhydride to form esters.
Amines: React with the anhydride to form amides.
Lithium Aluminum Hydride: Used for the reduction of the anhydride to primary alcohols.
Major Products
Carboxylic Acids: Formed from the reaction with water.
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Primary Alcohols: Formed from the reduction reaction.
Scientific Research Applications
Trimethyladipic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for bioconjugation and smart delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethyladipic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used. The reactivity is due to the electrophilic nature of the carbonyl carbon in the anhydride group, which is activated by the adjacent oxygen atoms .
Comparison with Similar Compounds
Similar Compounds
Acetic Anhydride: Similar in reactivity but used more commonly in acetylation reactions.
Succinic Anhydride: Used in similar applications but has a different molecular structure.
Phthalic Anhydride: Widely used in the production of plasticizers and resins.
Uniqueness
Trimethyladipic anhydride is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other anhydrides. Its ability to form stable conjugates with various nucleophiles makes it valuable in both research and industrial applications.
Properties
CAS No. |
29011-65-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4S)-3,3,4-trimethyloxepane-2,7-dione |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
VBDYRRJQXUOMHF-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)OC(=O)C1(C)C |
Canonical SMILES |
CC1CCC(=O)OC(=O)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.